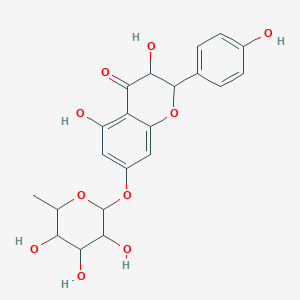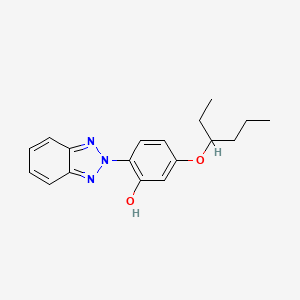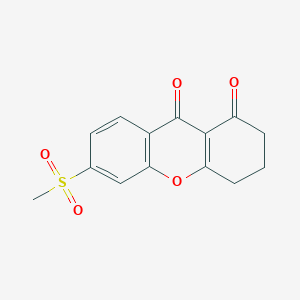
4-Nitrophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside-6-sulfate potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is a synthetic compound widely used in biochemical research. It is a derivative of glucosamine, a naturally occurring amino sugar, and features a nitrophenyl group, an acetamido group, and a sulfate group. This compound is particularly useful in enzymatic studies due to its ability to act as a substrate for various glycosidases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucosamine are protected using acetyl groups to prevent unwanted reactions.
Introduction of the Nitrophenyl Group: The protected glucosamine is reacted with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the nitrophenyl derivative.
Deprotection: The acetyl groups are removed under acidic or basic conditions to yield the free hydroxyl groups.
Sulfation: The free hydroxyl groups are then sulfated using a sulfating agent such as sulfur trioxide-pyridine complex.
Potassium Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques like crystallization, filtration, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt undergoes several types of chemical reactions:
Hydrolysis: Enzymatic or acidic hydrolysis can break the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like β-glucosidase or acids like hydrochloric acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: 4-nitrophenol and 2-acetamido-2-deoxy-β-D-glucopyranose.
Reduction: 4-aminophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt has numerous applications in scientific research:
Enzymatic Studies: Used as a substrate to study the activity of glycosidases, particularly β-glucosidase.
Biochemical Assays: Employed in colorimetric assays to measure enzyme activity, as the release of 4-nitrophenol can be easily detected spectrophotometrically.
Drug Development: Investigated for its potential in developing inhibitors for glycosidases, which are targets in various diseases.
Structural Biology: Utilized in crystallography studies to understand enzyme-substrate interactions.
Mecanismo De Acción
The compound acts as a substrate for glycosidases. The enzyme binds to the compound and catalyzes the hydrolysis of the glycosidic bond, releasing 4-nitrophenol and the corresponding sugar derivative. The release of 4-nitrophenol, which is yellow, can be monitored spectrophotometrically, providing a measure of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl β-D-glucopyranoside: Lacks the acetamido and sulfate groups.
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactose instead of glucose.
4-Nitrophenyl N-acetyl-β-D-glucosaminide: Similar but without the sulfate group.
Uniqueness
4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate potassium salt is unique due to the presence of both the acetamido and sulfate groups, which can influence its reactivity and interactions with enzymes. The sulfate group, in particular, can enhance its solubility and affect its binding affinity to enzymes.
This compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of glycosidases and their inhibitors.
Propiedades
Fórmula molecular |
C14H17KN2O11S |
|---|---|
Peso molecular |
460.46 g/mol |
Nombre IUPAC |
potassium;[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C14H18N2O11S.K/c1-7(17)15-11-13(19)12(18)10(6-25-28(22,23)24)27-14(11)26-9-4-2-8(3-5-9)16(20)21;/h2-5,10-14,18-19H,6H2,1H3,(H,15,17)(H,22,23,24);/q;+1/p-1 |
Clave InChI |
OWFVRPVXAZQCAE-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COS(=O)(=O)[O-])O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)

![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)







![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)

